molecular formula C21H24N2O3S B3440018 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide CAS No. 5772-20-3

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide

货号: B3440018
CAS 编号: 5772-20-3
分子量: 384.5 g/mol
InChI 键: GKGGAOKMVQETBZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. Therefore, BTK inhibitors like TAK-659 have been developed as potential therapeutics for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用机制

BTK is a cytoplasmic tyrosine kinase that plays a critical role in the B-cell receptor signaling pathway. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream targets such as phospholipase Cγ2 (PLCγ2) and Bruton's tyrosine kinase (BTK). This leads to the activation of downstream signaling pathways such as the NF-κB and MAPK pathways, which promote B-cell survival and proliferation. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide inhibits BTK activity by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets and subsequent activation of signaling pathways.
Biochemical and Physiological Effects
In addition to its antitumor activity, this compound has been shown to have other biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activation of toll-like receptor (TLR) signaling pathways, which are involved in the innate immune response. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in response to TLR activation. These findings suggest that this compound may have potential as an anti-inflammatory agent in addition to its antitumor activity.

实验室实验的优点和局限性

The advantages of using N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide in lab experiments include its potent and selective inhibition of BTK, its ability to induce tumor regression in preclinical models of B-cell malignancies, and its potential as an anti-inflammatory agent. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have off-target effects on other kinases, which could complicate the interpretation of experimental results. In addition, the optimal dosing and scheduling of this compound in preclinical models may need to be carefully determined to maximize its therapeutic efficacy.

未来方向

There are several future directions for the development of BTK inhibitors like N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide. One area of focus is the identification of biomarkers that can predict response to BTK inhibitors in patients with B-cell malignancies. Another area of research is the development of combination therapies that can enhance the antitumor activity of BTK inhibitors, such as the combination of this compound with other targeted agents or immunotherapies. Finally, the development of next-generation BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties is an active area of research.

科学研究应用

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies using xenograft models of CLL and NHL have demonstrated that this compound has potent antitumor activity and can induce tumor regression. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.

属性

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,4-diethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-3-25-17-10-9-14(11-18(17)26-4-2)12-20(24)23-21-16(13-22)15-7-5-6-8-19(15)27-21/h9-11H,3-8,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGGAOKMVQETBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C#N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359938
Record name ST039408
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5772-20-3
Record name ST039408
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide
Reactant of Route 3
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。